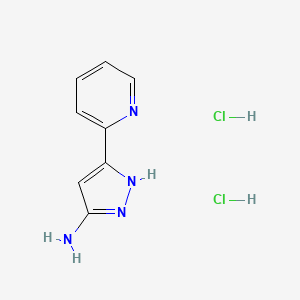

![molecular formula C27H22N4 B2504148 2-Benzyl-3-méthyl-1-[(4-méthylphényl)amino]pyrido[1,2-a]benzimidazole-4-carbonitrile CAS No. 305332-74-5](/img/structure/B2504148.png)

2-Benzyl-3-méthyl-1-[(4-méthylphényl)amino]pyrido[1,2-a]benzimidazole-4-carbonitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-Benzyl-3-methyl-1-[(4-methylphenyl)amino]pyrido[1,2-a]benzimidazole-4-carbonitrile is a useful research compound. Its molecular formula is C27H22N4 and its molecular weight is 402.501. The purity is usually 95%.

BenchChem offers high-quality 2-Benzyl-3-methyl-1-[(4-methylphenyl)amino]pyrido[1,2-a]benzimidazole-4-carbonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Benzyl-3-methyl-1-[(4-methylphenyl)amino]pyrido[1,2-a]benzimidazole-4-carbonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Utilisation pharmacologique

Les composés contenant le squelette pyrimido[1,2-a]benzimidazole, présent dans le composé donné, ont été étudiés pour leur utilisation pharmacologique . Ils constituent la base de nombreuses substances biologiquement actives naturelles et synthétiques . Plus des deux tiers des médicaments connus utilisés en pratique clinique contiennent des fragments hétérocycliques et, surtout, des fragments contenant de l'azote dans leur structure .

Applications antivirales

Les azoloazines, qui sont similaires aux hétérocycles naturels purines et pyrimidines, sont actuellement d'une grande importance pratique . Des nucléosides non naturels comme l'abacavir, le famciclovir, le remdesivir sont connus, qui sont les produits de modifications structurales de tous les composants du nucléotide présentant d'excellents indicateurs d'action antivirale .

Applications anticancéreuses

De nombreux composés contenant le fragment benzimidazole sont connus pour présenter différents types d'activité biologique, y compris anticancéreuse . La création de dérivés benzimidazoliques pharmacologiquement corrects est une tâche importante qui nécessite des approches synthétiques complexes .

Applications antibactériennes

Les dérivés benzimidazoliques sont également connus pour leurs propriétés antibactériennes . Cela les rend potentiellement utiles dans le développement de nouveaux médicaments antibactériens .

Applications antifongiques

En plus de leurs propriétés antibactériennes, les dérivés benzimidazoliques ont également été trouvés pour avoir des propriétés antifongiques . Cela suggère des applications potentielles dans le traitement des infections fongiques .

Applications anti-inflammatoires

Les dérivés benzimidazoliques ont été trouvés pour présenter une activité anti-inflammatoire . Cela suggère des applications potentielles dans le traitement des états inflammatoires .

Mécanisme D'action

Target of Action

The compound contains a pyrido[1,2-a]benzimidazole moiety , which is a structural feature found in many bioactive molecules. Compounds with similar structures have been shown to interact with various targets, including enzymes, receptors, and ion channels . .

Mode of Action

The mode of action would depend on the specific targets of the compound. For example, it might inhibit an enzyme’s activity, block a receptor, or modulate ion channel function. The benzimidazole moiety in its structure is a versatile pharmacophore and can interact with biological targets through various non-covalent interactions .

Biochemical Pathways

Without specific information on the compound’s targets, it’s challenging to predict the exact biochemical pathways it might affect. Based on the biological activities of similar compounds, it could potentially influence pathways related to inflammation, cancer, or infectious diseases .

Result of Action

The molecular and cellular effects of the compound would depend on its mode of action and the biochemical pathways it affects. These effects could range from changes in cellular signaling and gene expression to the induction of cell death in the case of anticancer or antimicrobial activity .

Propriétés

IUPAC Name |

2-benzyl-3-methyl-1-(4-methylanilino)pyrido[1,2-a]benzimidazole-4-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H22N4/c1-18-12-14-21(15-13-18)29-26-22(16-20-8-4-3-5-9-20)19(2)23(17-28)27-30-24-10-6-7-11-25(24)31(26)27/h3-15,29H,16H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KROBHDKNWVCARS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC2=C(C(=C(C3=NC4=CC=CC=C4N23)C#N)C)CC5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H22N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-cyclopropyl-3-{[1-(1H-indole-6-carbonyl)piperidin-4-yl]methyl}-3,4-dihydropyrimidin-4-one](/img/structure/B2504065.png)

![2-(3,4-dimethoxyphenyl)-N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B2504067.png)

![2-fluoro-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide](/img/structure/B2504068.png)

![2-[1-(2,2,2-Trifluoroethyl)pyrrolidin-3-yl]acetic acid;hydrochloride](/img/structure/B2504069.png)

![1-(2-fluorophenyl)-4-[4-(4-methoxypiperidin-1-yl)benzoyl]piperazine](/img/structure/B2504072.png)

![2-([1,1'-biphenyl]-4-yl)-1-(4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone](/img/structure/B2504073.png)

![1-(4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-(o-tolyloxy)ethanone](/img/structure/B2504079.png)

![4-methyl-N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide](/img/structure/B2504082.png)

![3,4-Dihydro-1H-pyrrolo[2,1-c][1,4]thiazine-8-carboxylic acid](/img/structure/B2504086.png)